Home > Products > Screening Compounds P24254 > Methylamino-PEG3-acid
Methylamino-PEG3-acid - 2148295-95-6

Methylamino-PEG3-acid

Catalog Number: EVT-3462045
CAS Number: 2148295-95-6
Molecular Formula: C10H21NO5
Molecular Weight: 235.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by various organisms, including cyanobacteria, diatoms, and dinoflagellates [, , , , , ]. BMAA has garnered significant research attention due to its potential role as an environmental risk factor in neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/PDC) [, , , , , , , , ].

DTPA-PEG3-ArN3

Compound Description: DTPA-PEG3-ArN3 (Diethylenetriaminepentaacetic acid-PEG3-Aryl azide) is a bifunctional chelating agent. It consists of a DTPA chelator for binding metal ions, a PEG3 linker, and a photoreactive aryl azide group. This compound is used in the photochemical synthesis of radiolabeled antibodies. Upon UV irradiation, the aryl azide group becomes reactive, facilitating covalent attachment to antibodies. []

Relevance: DTPA-PEG3-ArN3 shares the core PEG3 linker with Methylamino-PEG3-acid. The presence of a functionalizable terminal group (methylamine in the target compound, aryl azide here) highlights the modularity of this scaffold for conjugation chemistry, though the intended applications differ. []

BMAA (β-N-methylamino-L-alanine)

Compound Description: β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by various organisms, including cyanobacteria and diatoms. [, , , , , , , , , , , , , , , , , , , , , , , ] BMAA has been linked to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). [, , , , , , , , , , , , , , , , , , , , ] Research suggests BMAA can be misincorporated into proteins during translation, potentially leading to cellular dysfunction. [, , , , , ]

Relevance: While structurally distinct from Methylamino-PEG3-acid, the "methylamino" moiety in BMAA draws a parallel. Both compounds highlight the biological relevance of methylamine modifications, though in vastly different contexts. BMAA's incorporation into proteins contrasts with the likely role of the target compound as a linker or surface modifier. [, , , , , ]

Isostearyl Mixed Anhydrides

Compound Description: Isostearyl mixed anhydrides, particularly in conjunction with silylating reagents, have been explored as coupling agents in peptide synthesis. They facilitate the incorporation of N-methylated amino acids into peptide chains without requiring C-terminal protection strategies. []

Relevance: While not directly comparable in structure to Methylamino-PEG3-acid, the use of isostearyl mixed anhydrides for introducing N-methylated units into peptides relates to the potential application of the target compound. Methylamino-PEG3-acid, with its terminal methylamine, could be envisaged as a building block for incorporating PEG chains into peptides, mimicking the function of specialized reagents like isostearyl anhydrides. []

Overview

Methylamino-PEG3-acid is a compound derived from polyethylene glycol (PEG) that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, offering a novel approach to drug development. Methylamino-PEG3-acid enhances the solubility and bioavailability of these compounds, making it a valuable tool in medicinal chemistry and drug discovery.

Source: Methylamino-PEG3-acid is synthesized from polyethylene glycol derivatives and is commercially available through various chemical suppliers, such as MedchemExpress and BenchChem .

Classification: This compound is classified under PEG-based linkers and is specifically utilized in the context of PROTAC technology, which combines elements of pharmacology and biochemistry to achieve targeted protein degradation.

Synthesis Analysis

The synthesis of Methylamino-PEG3-acid typically involves several key steps:

  1. Starting Materials: The process begins with the selection of appropriate PEG derivatives that can be functionalized with methylamino groups.
  2. Functionalization: The methylamino group is introduced through methods such as N-methylation of amino acids or direct coupling reactions involving activated PEG derivatives .
  3. Purification: After synthesis, the product undergoes purification processes like chromatography to ensure high purity levels suitable for biological applications.

Technical details reveal that the synthesis may utilize various protecting groups to facilitate selective reactions and prevent undesired side reactions during the functionalization process .

Molecular Structure Analysis

Methylamino-PEG3-acid has a distinct molecular structure characterized by:

  • Core Structure: The backbone consists of a polyethylene glycol chain, which imparts hydrophilicity and flexibility.
  • Functional Groups: The presence of a methylamino group at one terminus enhances its reactivity and ability to form stable linkages with target proteins.

Data on its molecular weight typically aligns with that of PEG3, approximately 200 g/mol, depending on the specific length of the polyethylene glycol chain used in synthesis.

Chemical Reactions Analysis

Methylamino-PEG3-acid participates in several chemical reactions crucial for its application in PROTAC synthesis:

  1. Click Chemistry: This method allows for the rapid and efficient formation of covalent bonds between the methylamino-PEG3-acid and various target molecules, facilitating the assembly of complex structures necessary for PROTAC functionality .
  2. Esterification Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, which are critical for creating stable linkages in PROTACs .

These reactions are often characterized by high yields and specificity, making them suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action for Methylamino-PEG3-acid in PROTACs involves several steps:

  1. Target Binding: The methylamino group facilitates binding to specific target proteins.
  2. Recruitment of E3 Ligases: The linker connects the target protein to an E3 ubiquitin ligase, promoting ubiquitination.
  3. Proteasomal Degradation: Once tagged with ubiquitin, the target protein is directed to the proteasome for degradation.

This mechanism allows for selective degradation of proteins involved in disease processes, thereby providing therapeutic benefits without affecting other cellular functions .

Physical and Chemical Properties Analysis

Methylamino-PEG3-acid exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its PEG backbone.
  • Stability: Maintains stability under physiological conditions, making it suitable for biological applications.
  • Reactivity: The functional groups present allow for versatile reactivity in conjugation reactions.

Relevant data indicates that its melting point is typically around 50–60 °C, and it shows good compatibility with various solvents used in organic synthesis.

Applications

The primary scientific uses of Methylamino-PEG3-acid include:

  1. Drug Development: As a linker in PROTACs, it plays a critical role in developing targeted therapies for cancer and other diseases by enabling selective protein degradation.
  2. Bioconjugation Chemistry: It is utilized in synthesizing bioconjugates that require stable linkages between biomolecules.
  3. Research Tools: Methylamino-PEG3-acid serves as an essential reagent in studies focused on protein interactions and cellular mechanisms.
Introduction to PROTAC Technology and Role of Bifunctional Linkers

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Targeted Protein Degradation

PROteolysis-TArgeting Chimeras (PROTACs) represent a paradigm shift in therapeutic strategies, moving beyond occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules exploit the ubiquitin-proteasome system (UPS) by simultaneously engaging a target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent proteasomal degradation of the target. The modular architecture of PROTACs comprises three elements: a target-binding "warhead," an E3 ligase-recruiting "anchor," and a connecting linker. Early PROTAC designs utilized peptidic E3 ligands (e.g., phosphopeptides for SCFβ-TRCP recruitment), but their high molecular weight and poor cell permeability limited therapeutic utility [4]. The field transformed with the introduction of small-molecule E3 ligands, such as VHL inhibitor VH032 (2008) and CRBN-binding thalidomide derivatives, enabling orally bioavailable PROTACs with molecular weights often exceeding 800 Da [10]. As of 2025, over 30 PROTAC candidates are in clinical trials, including ARV-471 (ER-targeting, Phase III) and BGB-16673 (BTK-targeting, Phase III), demonstrating the clinical viability of this technology [3]. The catalytic mechanism allows sub-stoichiometric degradation, making PROTACs effective against undruggable targets like transcription factors and scaffolding proteins [8] [10].

Table 1: Key Milestones in PROTAC Development

YearDevelopmentSignificance
2001First peptide-based PROTACDegraded MetAP-2 using SCFβ-TRCP ligand
2008First small-molecule PROTACUsed Nutlin-3 (MDM2 ligand) for AR degradation
2015VHL/CRBN-based PROTACsAchieved nanomolar degradation efficiency
2020ARV-110 enters Phase I trialsFirst oral PROTAC targeting AR for prostate cancer
2025 >30 PROTACs in clinical trialsExpansion into oncology, immunology, and CNS diseases [3] [10]

Structural and Functional Requirements for PROTAC Linker Design

The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, proteolytic efficiency, and physicochemical properties. Functionally, linkers must:

  • Optimize Spatial Proximity: Enable optimal positioning between the POI and E3 ligase to facilitate ubiquitin transfer. Overly short linkers impede complex formation, while excessively long linkers reduce degradation efficiency by increasing entropy costs [4] [5].
  • Balance Flexibility and Rigidity: Highly flexible alkyl chains (e.g., -(CH₂)ₙ-) enhance conformational adaptability but may reduce target specificity. Semi-rigid PEG-based linkers offer a middle ground, permitting controlled mobility without excessive entropy loss [4] [9].
  • Modulate Hydrophilicity: Hydrophobic linkers exacerbate poor solubility and cellular permeability. PEG-based linkers introduce hydrophilicity via ether oxygens, improving aqueous solubility and pharmacokinetics [9].
  • Enable Synthetic Feasibility: Terminal functional groups (e.g., carboxylic acids, amines) must allow efficient conjugation to warheads and anchors. Methylamino-PEG3-acid provides a primary amine for amide coupling and a carboxylic acid for ester/amide formation [1] [9].

Table 2: Comparison of PROTAC Linker Types

Linker TypeExampleAdvantagesLimitations
AlkylHexanoic acidSynthetic simplicity, low costExcessive flexibility, hydrophobicity
AromaticPara-aminobenzoic acidRigidity, directional controlPoor solubility, metabolic instability
PEG-basedMethylamino-PEG3-acidBalanced flexibility/hydrophilicityPotential metabolic oxidation
Piperazine/PiperidineBis-piperidineEnhanced rigiditySynthetic complexity [4] [5]

Methylamino-PEG3-acid as a Paradigmatic PEG-Based Linker in PROTAC Architecture

Methylamino-PEG3-acid (CAS 2148295-95-6) exemplifies the strategic advantages of PEG-based linkers in PROTAC design. Its chemical structure, CNH-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOH, integrates three ethylene glycol units terminated by a methylamino group (-CH₃NH-) and a carboxylic acid (-COOH). This architecture confers three key properties:

  • Controlled Flexibility: The C-O bonds in ethylene glycol units rotate freely but maintain a consistent distance (∼15 Å), enabling optimal POI-E3 ligase spacing without entropic penalty [9].
  • Enhanced Solubility: Ether oxygens form hydrogen bonds with water, increasing aqueous solubility (logP = -3.4) critical for cellular uptake [9].
  • Bioconjugation Versatility: The primary amine (pKa ∼10) and carboxylic acid (pKa ∼4) allow orthogonal conjugation chemistry. For example, amine-reactive NHS esters enable coupling to warhead carboxylic acids, while the acid group can form amides with E3 ligand amines [1].

In proof-of-concept studies, PROTACs incorporating Methylamino-PEG3-acid show superior degradation efficiency compared to alkyl-linked analogs. For instance, Pro-PEG3-BA (using Methylamino-PEG3-acid) degraded EML4-ALK with DC₅₀ = 416 nM, outperforming alkyl-linked variants by >2-fold [2]. This linker’s modularity supports diverse E3 ligase ligands, including VHL, CRBN, and IAP systems, making it a versatile scaffold for PROTAC optimization.

Properties

CAS Number

2148295-95-6

Product Name

Methylamino-PEG3-acid

IUPAC Name

3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C10H21NO5

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C10H21NO5/c1-11-3-5-15-7-9-16-8-6-14-4-2-10(12)13/h11H,2-9H2,1H3,(H,12,13)

InChI Key

DYRIIPYCMYZWMV-UHFFFAOYSA-N

SMILES

CNCCOCCOCCOCCC(=O)O

Canonical SMILES

CNCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.